molecular formula C13H16O2 B14257807 1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one CAS No. 189224-36-0

1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one

Cat. No.: B14257807
CAS No.: 189224-36-0
M. Wt: 204.26 g/mol
InChI Key: GGOLZCLGUBJVIA-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with an appropriate aldehyde, followed by selective reduction and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or alter metabolic pathways. The compound’s hydroxy and phenyl groups play crucial roles in binding to target sites, influencing the overall biological activity .

Comparison with Similar Compounds

Properties

CAS No.

189224-36-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-hydroxy-4-methyl-1-phenylhex-4-en-3-one

InChI

InChI=1S/C13H16O2/c1-3-10(2)12(14)9-13(15)11-7-5-4-6-8-11/h3-8,13,15H,9H2,1-2H3

InChI Key

GGOLZCLGUBJVIA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

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